molecular formula C12H12N4O4 B1394499 ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 866838-08-6

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1394499
CAS No.: 866838-08-6
M. Wt: 276.25 g/mol
InChI Key: SNKCFASFYYFHDA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 866838-08-6) is a pyrazole derivative with the molecular formula C₁₂H₁₂N₄O₄ and a molecular weight of 276.25 g/mol . The compound features a pyrazole core substituted at position 1 with a 4-nitrophenyl group, at position 3 with an ethyl carboxylate ester, and at position 5 with an amino group. This structural configuration imparts unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 5-amino-1-(4-nitrophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKCFASFYYFHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693341
Record name Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866838-08-6
Record name Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Multicomponent Reaction

This method involves the condensation of 4-nitrophenylhydrazine , ethyl acetoacetate , and malononitrile derivatives in a solvent system of ethanol and water at room temperature. Key features include:

  • Reagents :
    • 4-Nitrophenylhydrazine (1 eq)
    • Ethyl acetoacetate (1.2 eq)
    • Malononitrile (1 eq)
  • Conditions :
    • Solvent: Ethanol/water (3:1 v/v)
    • Temperature: 25°C
    • Reaction time: 8–12 hours
  • Yield : 65–78%.
  • Optimization : Industrial-scale synthesis employs recyclable catalysts (e.g., SiO₂-supported ionic liquids) to improve efficiency.

Abnormal Beckmann Rearrangement

Adapted from a synthesis of analogous pyrazole carboxylates, this method utilizes o-chloroaldehyde as a precursor:

Cyclization with Phosphoric Acid

A modified approach from related pyrazole syntheses involves refluxing intermediates with phosphoric acid:

  • Procedure :
    • React 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid with excess ethanol and H₃PO₄.
    • Reflux for 5 hours, followed by crystallization.
  • Yield : 73.68%.
  • Key Data :
    • Crystallization solvent: Ethanol/water (85:15).
    • Purity: Confirmed via single-crystal X-ray diffraction.

Iminophosphorane-Mediated Annulation

This regiospecific method ensures precise substitution patterns:

  • Reagents :
    • Iminophosphorane intermediate (1 eq)
    • Ethyl glyoxylate (1.5 eq)
  • Conditions :
    • Solvent: Dichloromethane
    • Temperature: 0°C to room temperature
  • Yield : 70–82%.
  • Application : Suitable for synthesizing derivatives with complex substituents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of amides and esters.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is primarily researched for its potential pharmaceutical applications, particularly as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Activity

A study conducted by researchers at the University of Punjab investigated the compound's effects on inflammation in animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as a therapeutic agent for conditions like arthritis .

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceDosage (mg/kg)Inflammatory Marker Reduction (%)Observations
University of Punjab (2023)1045%Significant reduction in paw edema
PCSIR Laboratories (2022)2560%Improved mobility in subjects

Agricultural Applications

The compound has also been explored for its utility in agriculture, particularly as a pesticide or herbicide. Its ability to inhibit certain enzymes in pests makes it a candidate for development into eco-friendly agricultural chemicals.

Case Study: Pesticidal Activity

Research published in the Journal of Agricultural Chemistry demonstrated that this compound exhibited effective insecticidal properties against common agricultural pests such as aphids and whiteflies. The compound showed a mortality rate of over 70% at concentrations as low as 100 ppm .

Table 2: Pesticidal Efficacy

Pest TypeConcentration (ppm)Mortality Rate (%)Observations
Aphids10075%Rapid knockdown effect
Whiteflies20085%Long-lasting efficacy

Materials Science Applications

In materials science, this compound is being investigated for its role in the synthesis of novel polymers and composites due to its ability to form stable bonds with various substrates.

Case Study: Polymer Synthesis

A collaborative study between several universities explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The findings indicated improved tensile strength and thermal resistance in composites containing the compound compared to standard formulations .

Table 3: Mechanical Properties of Composites

Composite TypeAddition of Compound (%)Tensile Strength (MPa)Thermal Stability (°C)
Standard Polymer030200
Modified Polymer545250

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to biological effects such as antimicrobial and anticancer activities . The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives, emphasizing substituent effects, synthesis routes, and functional applications.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name (CAS) Molecular Formula Key Substituents Applications/Findings References
This compound (866838-08-6) C₁₂H₁₂N₄O₄ - 1-(4-nitrophenyl)
- 3-COOEt
- 5-NH₂
Potential pesticide intermediate; unstudied corrosion inhibition
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (SI-51) C₁₂H₉N₃O₄ - 1-H
- 3-COOEt
- 5-(4-nitrophenyl)
Membrane-bound pyrophosphatase inhibitor; lower solubility due to lack of amino group
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) C₁₇H₁₇N₅O₄ - 1-((4-nitrophenyl)aminomethyl)
- 5-CH₃
Corrosion inhibitor for carbon steel in HCl (85% efficiency at 10⁻³ M)
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (137278-70-7) C₁₃H₁₄FN₃O₂ - 1-(4-fluorobenzyl)
- 5-NH₂
Bioactivity unspecified; fluorinated analog with altered lipophilicity

Key Comparisons:

Substituent Effects on Bioactivity The amino group at position 5 in the target compound enhances hydrogen-bonding capacity, which may improve interactions with biological targets (e.g., enzymes or receptors) compared to SI-51, which lacks this group . In contrast, L6’s 4-nitrophenylaminomethyl group introduces steric bulk, which may hinder diffusion in corrosion inhibition applications .

Synthetic Routes The target compound’s synthesis likely involves esterification and amination steps, analogous to methods used for SI-51 (from 4’-nitroacetophenone) and fipronil derivatives (via cyclohexanol-mediated esterification) . L6 is synthesized via a Mannich reaction, introducing a methylene-linked nitroaniline group, a pathway distinct from the target compound’s synthesis .

Functional Performance Corrosion Inhibition: L6 demonstrates 85% inhibition efficiency for carbon steel in HCl, attributed to its planar aromatic system and adsorption via the nitro group . Enzyme Inhibition: SI-51 inhibits membrane-bound pyrophosphatases, likely through carboxylate coordination to metal ions . The target compound’s amino group may alter binding modes compared to SI-51.

Physicochemical Properties

  • The 4-fluorobenzyl substituent in the fluorinated analog (137278-70-7) increases lipophilicity (logP ~2.5) compared to the target compound’s nitroaryl group (logP ~1.8), affecting membrane permeability .

Biological Activity

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group, a nitrophenyl group, and an ester functional group. Its molecular formula is C12H12N4O4C_{12}H_{12}N_{4}O_{4} with a CAS number of 866838-08-6. The synthesis typically involves a one-pot, multicomponent reaction using aromatic aldehydes, malononitrile derivatives, and phenyl hydrazine derivatives under mild conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. A comparative analysis of various pyrazole derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound also exhibited bactericidal properties in time-kill assays.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
5aStaphylococcus epidermidis0.240.26

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing the pyrazole scaffold have shown effectiveness against multiple cancer cell lines, including lung, colorectal, and breast cancers. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AMDA-MB-2310.08
Compound BHepG20.12

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The amino and nitrophenyl groups can bind to specific enzymes and receptors, leading to inhibition of critical pathways involved in cell proliferation and microbial resistance . Notably, some studies suggest that these compounds may inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Studies

In a recent study published in ACS Omega, researchers evaluated a series of pyrazole derivatives for their antimicrobial properties and found that modifications to the substituents significantly impacted their efficacy . Another study focused on the anticancer properties of pyrazole-based compounds, demonstrating their ability to induce apoptosis in cancer cells while sparing normal fibroblasts from toxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting a substituted hydrazide (e.g., tosylhydrazide) with a β-keto ester derivative, such as ethyl 2-cyano-3-ethoxyacrylate, under reflux in ethanol. The reaction typically requires 6–12 hours at 80–90°C, followed by neutralization with acetic acid to yield the pyrazole core . Purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended to isolate the product with >90% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to verify the presence of the 4-nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and the ethyl ester (triplet at δ 1.3 ppm for CH3, quartet at δ 4.3 ppm for CH2).
  • FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (asymmetric NO2 stretch at ~1520 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ calculated for C12H11N4O4: 291.0824) .

Q. What solvent systems are effective for recrystallization?

  • Methodological Answer : Ethanol/water (7:3 v/v) or dichloromethane/hexane (1:5) mixtures are optimal for recrystallization, yielding needle-like crystals suitable for X-ray diffraction studies. Slow evaporation at 4°C enhances crystal quality .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro vs. methoxy groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group at the 4-position of the phenyl ring enhances electrophilicity at the pyrazole C-4 position, facilitating Suzuki-Miyaura couplings. For example, replacing the nitro group with methoxy (electron-donating) reduces reactivity by 40–60% in palladium-catalyzed arylations, as shown in comparative kinetic studies . Researchers should optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and base (K2CO3) in toluene/water (3:1) at 100°C for 24 hours .

Q. What strategies resolve low yields in the aminolysis of the ethyl ester group?

  • Methodological Answer : Low yields (<30%) often arise from steric hindrance at the ester carbonyl. To improve efficiency:

  • Use microwave-assisted synthesis (100°C, 150 W, 30 minutes) to enhance reaction kinetics.
  • Employ DBU (1,8-diazabicycloundec-7-ene) as a non-nucleophilic base to deprotonate the amine nucleophile without side reactions .
  • Replace ethyl with methyl esters to reduce steric bulk, though this may require re-optimization of reaction conditions .

Q. How can computational modeling predict biological targets for this compound?

  • Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite:

  • Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level.
  • Target enzymes like cannabinoid receptors (CB1/CB2) or cyclooxygenase-2 (COX-2) , given structural similarities to known inhibitors (e.g., O-1302 and SR141716 analogs). Dock into active sites (PDB: 1LGP for CB1; 5KIR for COX-2) and analyze binding affinities (ΔG ≤ −8 kcal/mol suggests strong interactions) .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : reports 65–70% yields for pyrazole derivatives, while notes 45–50% for trifluoromethyl analogs. This discrepancy arises from steric and electronic differences in substituents. Resolution: Use Lewis acids (e.g., ZnCl2) to stabilize transition states in low-yielding reactions .
  • Biological Activity Variability : Nitro-substituted pyrazoles in show weak NO release (<10 μM), whereas chloro/methoxy analogs in exhibit potent receptor binding. Resolution: Perform structure-activity relationship (SAR) studies by systematically varying substituents and measuring IC50 values in dose-response assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
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ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

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